alpha-Cyperone alpha-Cyperone alpha-Cyperone is a natural product found in Swertia japonica, Artemisia herba-alba, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 473-08-5
VCID: VC21348063
InChI: InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1
SMILES:
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

alpha-Cyperone

CAS No.: 473-08-5

Cat. No.: VC21348063

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

alpha-Cyperone - 473-08-5

CAS No. 473-08-5
Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name (4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Standard InChI InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1
Standard InChI Key KUFXJZXMWHNCEH-DOMZBBRYSA-N
Isomeric SMILES CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C
Canonical SMILES CC1=C2CC(CCC2(CCC1=O)C)C(=C)C

PropertyValue
Chemical FormulaC15H22O
Molecular Weight218.33 g/mol
CAS Number473-08-5
Melting Point232 °C
Boiling Point177 °C (at 20 Torr)
Density0.9946 g/cm³ (at 25 °C)
Physical FormOil
ColorColorless to Pale Yellow
SolubilitySlightly soluble in Chloroform and Methanol
LogP4.220 (estimated)

For optimal preservation, alpha-Cyperone should be stored sealed in dry conditions, in a freezer under -20°C . The compound's lipophilic nature, as indicated by its LogP value of 4.220, suggests good membrane permeability, potentially contributing to its diverse biological activities .

Extraction and Purification Methods

The extraction and purification of alpha-Cyperone from natural sources represents a critical step for both research purposes and potential therapeutic applications. Several methods have been developed to isolate this compound from plant material.

High-speed counter-current chromatography (HSCCC) has proven to be one of the most effective techniques for obtaining pure alpha-Cyperone. This method allows for the separation and purification of alpha-Cyperone from the essential oil of Cyperus rotundus L. . The extraction process typically begins with obtaining essential oil from the rhizomes using supercritical carbon dioxide extraction under specific conditions (pressure of 20 MPa and temperature of 40°C) .

The subsequent separation is performed using a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:0.2:1.1:0.2, v/v), with the lower phase serving as the mobile phase at a flow-rate of 2.0 ml/min in the head-to-tail elution mode . Using this method, researchers have reported yielding approximately 60 mg of alpha-Cyperone at 98.8% purity from 0.9 g of essential oil, as determined by HPLC analysis .

The content of alpha-Cyperone in Cyperus rotundus extract has been reported to be around 0.161%, calculated as 1.61 mg in 1000 mg of initial extract during HPLC analysis . This relatively low concentration highlights the importance of efficient extraction and purification methods to obtain sufficient quantities for research and potential therapeutic applications.

Anti-inflammatory Properties

Alpha-Cyperone has demonstrated potent anti-inflammatory effects across multiple experimental models, making this one of its most well-documented biological activities.

Effects on Inflammatory Mediators

In isolated rat chondrocytes stimulated with interleukin-1β (IL-1β), alpha-Cyperone effectively abolishes the production of inflammatory cytokines in a dose-dependent manner (0.75, 1.5, or 3 μM) . The compound specifically downregulates the expression of key inflammatory mediators including:

  • Cyclooxygenase-2 (COX-2)

  • Tumor necrosis factor alpha (TNF-α)

  • Interleukin-6 (IL-6)

  • Inducible nitric oxide synthase (iNOS)

Additionally, alpha-Cyperone has been shown to reduce the release of IL-1β and IL-18 in lipopolysaccharide (LPS)-induced rat aortic endothelial cells, further demonstrating its broad anti-inflammatory capabilities .

Protection Against Extracellular Matrix Degradation

Beyond reducing inflammatory cytokines, alpha-Cyperone offers protection against extracellular matrix degradation, which is particularly relevant for conditions like osteoarthritis. Research has shown that the compound:

  • Downregulates the expression of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5), enzymes responsible for cartilage degradation

  • Upregulates the expression of type-2 collagen, a crucial component of cartilage extracellular matrix

These effects collectively contribute to alpha-Cyperone's protective role against cartilage destruction in inflammatory joint diseases.

In Vivo Efficacy

The anti-inflammatory efficacy of alpha-Cyperone has been confirmed in animal models of disease. In vivo studies using a mouse model of arthritis have demonstrated that alpha-Cyperone can prevent the development of osteoarthritis . This suggests significant potential for the compound as a therapeutic agent for inflammatory joint conditions.

Table 2 summarizes the anti-inflammatory effects of alpha-Cyperone in various experimental models:

Experimental ModelDose/ConcentrationEffects
IL-1β-induced rat chondrocytes0.75, 1.5, or 3 μMDownregulation of COX-2, TNF-α, IL-6, iNOS
IL-1β-induced rat chondrocytes0.75, 1.5, or 3 μMDownregulation of MMPs and ADAMTS5, upregulation of type-2 collagen
Mouse model of arthritisNot specifiedPrevention of osteoarthritis development
LPS-induced rat aortic endothelial cells1.25, 2.5, and 5 μg/mLImproved cell viability, reduced IL-1β and IL-18 release
LPS-induced rat aortic endothelial cells1.25, 2.5, and 5 μg/mLDownregulation of NLRP3, ASC, caspase-1, and GSDMD

Anticancer Activity

Alpha-Cyperone has emerged as a compound with significant anticancer potential, particularly against cervical cancer cells. Research has revealed multiple mechanisms through which it exerts antiproliferative and pro-apoptotic effects.

Effects on Cancer Cell Proliferation and Apoptosis

Studies have demonstrated that alpha-Cyperone inhibits the proliferation of human cervical cancer HeLa cells via the reactive oxygen species (ROS)-mediated phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway . The compound induces apoptosis in HeLa cells through a mitochondrial apoptotic pathway, as evidenced by:

  • Increased levels of intracellular reactive oxygen species (ROS)

  • Upregulated expression of apoptosis-related proteins including cytochrome c, cleaved caspase-3, poly (ADP-ribose) polymerase (PARP), and Bcl-2-associated X protein (Bax)

Modulation of Immune Checkpoint Proteins

An especially intriguing aspect of alpha-Cyperone's anticancer activity is its ability to attenuate the expression of programmed death-ligand 1 (PD-L1) in cancer cells . PD-L1 is a protein that helps cancer cells evade immune surveillance, and its downregulation by alpha-Cyperone suggests this compound might enhance the efficacy of immunotherapy in cancer treatment.

Signaling Pathway Regulation

RNA-sequencing analysis has revealed that alpha-Cyperone inhibits the PI3K/Akt/mTOR signaling pathway in cancer cells . This effect appears to be central to its anticancer activity, as:

  • A PI3K inhibitor (LY294002) synergizes with alpha-Cyperone in arresting cancer cell growth

  • A PI3K agonist (insulin-like growth factor 1, IGF-1) abrogates alpha-Cyperone's anticancer effects

These findings indicate that alpha-Cyperone's anticancer activity closely relates to its ability to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.

Neuroprotective Effects

Alpha-Cyperone demonstrates significant neuroprotective properties, with research highlighting its potential in addressing conditions like depression and neuropathic pain.

Antidepressant-like Activity

Studies using chronic unpredictable mild stress (CUMS) animal models have shown that alpha-Cyperone exhibits potent antidepressant-like activities . Treatment with the compound significantly improved depressive phenotypes in multiple behavioral tests, including:

  • Sucrose preference test

  • Tail suspension test

  • Forced swimming test

At the molecular level, alpha-Cyperone increased sirtuin 3 (SIRT3) expression, reduced ROS production, and activated nuclear factor kappa B (NF-κB) signaling in the hippocampus of mice . These changes correlate with improved mood-related behaviors.

Neuroplasticity Enhancement

Alpha-Cyperone has been shown to positively affect synaptic structures and function. Research has demonstrated its ability to:

  • Improve levels of synaptic proteins including Synapsin-1 and postsynaptic density protein 95 (PSD-95)

  • Enhance dendritic spine density

These effects suggest that alpha-Cyperone promotes neuroplasticity, which is essential for cognitive function and emotional regulation. Importantly, the protective effects of alpha-Cyperone in stressed mice were compromised when co-administered with a SIRT3 inhibitor (3-TYP), indicating that SIRT3 is essential for the compound's neuroprotective actions .

Alleviation of Neuropathic Pain

Recent research has revealed that alpha-Cyperone alleviates paclitaxel-induced neuropathic pain via modulation of the norepinephrine pathway . This finding expands the potential therapeutic applications to include management of chemotherapy-induced peripheral neuropathy, a common and debilitating side effect of cancer treatment.

Molecular Mechanisms of Action

The diverse pharmacological effects of alpha-Cyperone can be attributed to its ability to modulate multiple signaling pathways and molecular targets.

NF-κB and MAPK Signaling Pathways

Alpha-Cyperone exerts anti-inflammatory effects through modulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Molecular docking studies have revealed that it stably and effectively binds to several components of these pathways, including:

  • p65 (a subunit of NF-κB)

  • p38 MAPK

  • Extracellular signal-regulated kinase (ERK)

  • c-Jun N-terminal kinase (JNK)

Alpha-Cyperone inhibits NF-κB activation by blocking its nuclear translocation, thereby preventing the transcription of pro-inflammatory genes . Additionally, it decreases the phosphorylation of MAPKs, which are essential mediators of inflammatory responses. These effects collectively contribute to the compound's ability to suppress inflammation in various tissues and disease models.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway plays a crucial role in cell proliferation, survival, and metabolism. Alpha-Cyperone has been found to inhibit the activation of this pathway in both cancer cells and endothelial cells .

In cancer cells, this inhibition leads to reduced proliferation and increased apoptosis . In endothelial cells, RNA sequencing analysis has indicated that alpha-Cyperone primarily modulates pyroptosis-related gene expression through the PI3K/Akt signaling pathway . Western blot validation has confirmed that alpha-Cyperone effectively inhibits both phosphorylated and total PI3K and Akt in rat aortic endothelial cells .

NLRP3 Inflammasome Regulation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity and inflammation. Alpha-Cyperone has been shown to suppress NLRP3 inflammasome activation in various cellular and animal models . It downregulates the expression of key components of the inflammasome, including:

  • NLRP3

  • Apoptosis-associated speck-like protein containing a CARD (ASC)

  • Caspase-1

  • Downstream effectors IL-1β, IL-18, and GSDMD-N

This inhibitory effect on the NLRP3 inflammasome contributes to alpha-Cyperone's anti-inflammatory, neuroprotective, and cell-protective properties across different experimental models.

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